

spectroscopic data (NMR, IR, Mass Spec) of methyl linoleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl linoleate*

Cat. No.: B7769508

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Methyl Linoleate**

Introduction

Methyl linoleate is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. As a key component in many biological systems and a common fatty acid methyl ester (FAME) in biodiesel, its structural confirmation and purity assessment are crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide provides a comprehensive overview of the spectroscopic data for **methyl linoleate**, detailed experimental protocols, and a logical workflow for its analysis, tailored for researchers and professionals in science and drug development.

Data Presentation: Spectroscopic Profile

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **methyl linoleate**.

Table 1: ^1H NMR Spectroscopic Data of Methyl Linoleate (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.30 - 5.41	Multiplet	4H	Olefinic protons (-CH=CH-)
3.67	Singlet	3H	Methoxy protons (-OCH ₃)
2.77	Triplet	2H	Bis-allylic protons (=CH-CH ₂ -CH=)
2.30	Triplet	2H	α -Methylene to carbonyl (-CH ₂ -COOR)
2.05	Quartet	4H	Allylic protons (-CH ₂ -CH=)
1.61	Multiplet	2H	β -Methylene to carbonyl (-CH ₂ -CH ₂ -COOR)
1.26 - 1.40	Multiplet	10H	Methylene chain -(CH ₂) ₅ -)
0.89	Triplet	3H	Terminal methyl (-CH ₃)

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data of Methyl Linoleate (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
174.2	Carbonyl carbon (C=O)
130.2	Olefinic carbon (=CH)
128.0	Olefinic carbon (=CH)
51.4	Methoxy carbon (-OCH ₃)
34.1	α -Methylene to carbonyl (-CH ₂ -COOR)
31.5	Methylene carbon
29.1 - 29.7	Methylene chain carbons (-(CH ₂) _n -)
27.2	Allylic methylene carbons (-CH ₂ -CH=)
25.6	Bis-allylic methylene carbon (=CH-CH ₂ -CH=)
24.9	β -Methylene to carbonyl (-CH ₂ -CH ₂ -COOR)
22.6	Methylene carbon
14.1	Terminal methyl carbon (-CH ₃)

Source: Data compiled from public chemical databases and literature.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Infrared (IR) Spectroscopy Data of Methyl Linoleate

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3004 - 3012	Medium	=C-H stretch (alkene)
2925 - 2955	Strong	C-H stretch (alkane)
2854	Strong	C-H stretch (alkane)
1743	Strong	C=O stretch (ester)
1640 - 1655	Weak	C=C stretch (alkene)
1435 - 1465	Medium	C-H bend (alkane)
1170 - 1195	Strong	C-O stretch (ester)

Note: IR spectra are often acquired via Attenuated Total Reflectance (ATR) or as a neat liquid film.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 4: Mass Spectrometry (GC-MS, EI) Data of Methyl Linoleate

m/z	Relative Intensity	Assignment
294.3	Moderate	[M] ⁺ (Molecular Ion)
263	Moderate	[M - OCH ₃] ⁺
95	High	C ₇ H ₁₁ ⁺
81	High	C ₆ H ₉ ⁺
67	Base Peak	C ₅ H ₇ ⁺
55	High	C ₄ H ₇ ⁺

Note: The fragmentation pattern is characteristic of a polyunsaturated fatty acid methyl ester. The base peak at m/z 67 is a common feature.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is standard for analyzing fatty acid methyl esters.[\[2\]](#)[\[14\]](#)

- Sample Preparation: Dissolve approximately 10-20 mg of the **methyl linoleate** sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Apparatus: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Experiment: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 5 seconds to ensure full relaxation of protons.
 - Number of Scans: 16-32, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.

Infrared (IR) Spectroscopy

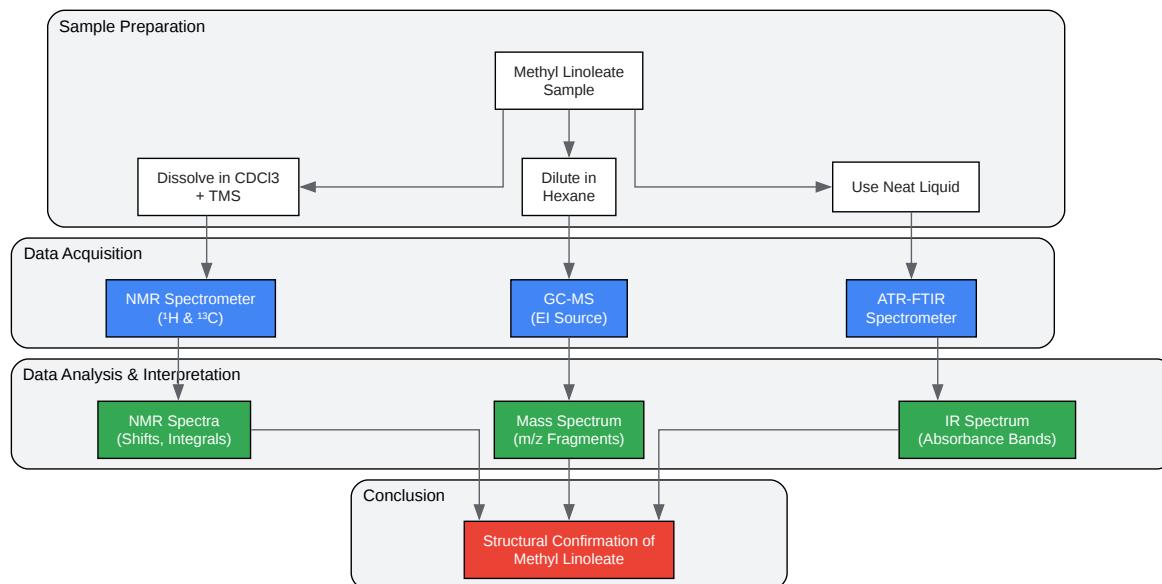
Attenuated Total Reflectance (ATR-FTIR) is a common and simple method for liquid samples.

[\[15\]](#)[\[16\]](#)

- Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one to two drops of **methyl linoleate** onto the ATR crystal.
- Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Data Acquisition:
 - Background Scan: Perform a background scan of the clean, empty ATR crystal.
 - Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
 - Resolution: 4 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

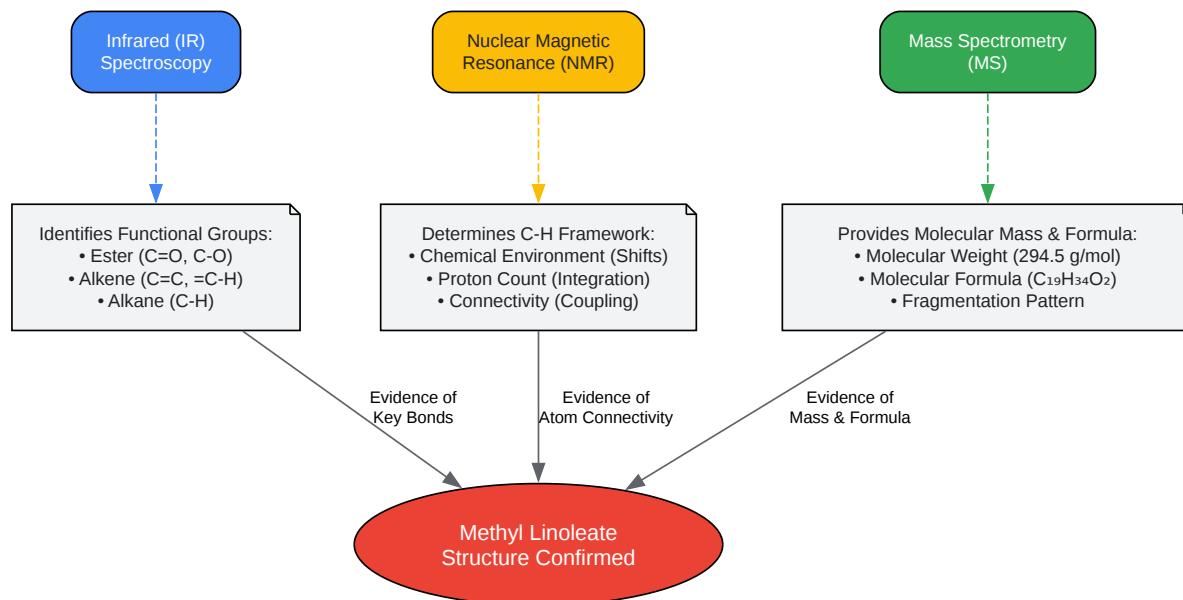
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile compounds like FAMEs.[\[17\]](#)


- Sample Preparation: Prepare a dilute solution of **methyl linoleate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or isoctane.
- Apparatus: A GC system coupled to a mass spectrometer with an EI source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm).
 - Inlet Temperature: 250-300 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

- Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250-280 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: ~230 °C.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **methyl linoleate**. Extract the mass spectrum for that peak and compare it against spectral libraries (e.g., NIST) for confirmation.[12]

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis


The following diagram illustrates the general workflow for the complete spectroscopic characterization of a **methyl linoleate** sample.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic analysis of **methyl linoleate**.

Logical Relationship for Structural Elucidation

This diagram shows how data from different spectroscopic methods are integrated to provide a complete structural picture of **methyl linoleate**.

[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for the structural elucidation of **methyl linoleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl linoleate | C₁₉H₃₄O₂ | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using ¹H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using ¹H-NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. METHYL LINOLEATE(112-63-0) ¹³C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. METHYL LINOLEATE(112-63-0) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrometrics.com [spectrometrics.com]
- 17. perlan.com.pl [perlan.com.pl]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of methyl linoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769508#spectroscopic-data-nmr-ir-mass-spec-of-methyl-linoleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com